Angelol K
Description
Overview of Natural Products in Contemporary Drug Discovery and Development
For millennia, natural sources have served as a fundamental wellspring for medicinal substances, with a substantial number of modern therapeutic agents originating from compounds found in plants, microbes, and marine organisms. uni-freiburg.defrontiersin.orgdaneshyari.comnih.gov The enduring significance of natural products in drug discovery is rooted in their unparalleled chemical diversity and the wide spectrum of biological activities they exhibit. daneshyari.comnih.gov These compounds are crucial for introducing novel chemical scaffolds into screening processes, particularly in response to the identification of new molecular targets. uni-freiburg.de
Despite the inherent complexities associated with natural product research, such as the intricate nature of their structures, challenges in scalable production, and considerations regarding bioavailability, continuous advancements in technology are revitalizing this field. daneshyari.com Innovations including high-throughput screening, genome mining, synthetic biology, computational modeling, and artificial intelligence are significantly enhancing the efficiency of discovering and developing novel bioactive compounds. frontiersin.orgdaneshyari.comnih.govnih.gov Historically, pivotal drugs like Taxol, Vinblastine, Quinine, Artemisinin, Penicillin, and Aspirin (derived from salicylic (B10762653) acid) underscore the profound impact of natural products on modern medicine. frontiersin.orgdaneshyari.comnih.gov
The Significance of Angelol K as a Biologically Active Coumarin (B35378) Derivative
This compound is a specific coumarin derivative that has garnered attention in modern academic research. It is classified as an angelol-type coumarin and belongs to the broader categories of coumarins and phenylpropanoids. bohrium.comwikipedia.orgunito.it This compound is naturally isolated from the ethyl acetate-soluble root extract of Angelica pubescence f. biserrata, a plant widely recognized in traditional Chinese medicine as 'Duhuo'. bohrium.complantaedb.comresearchgate.net The plant source, Angelica biserrata, is known for a range of pharmacological effects, including neuroprotective, anti-tumor, anti-arthritis, anti-inflammatory, and sedative activities, which are attributed to its diverse array of naturally occurring compounds, including coumarins. nih.govbohrium.com
The coumarin core (1-benzopyran-2(2H)-one) itself is a prevalent structural motif found in numerous natural products and bioactive molecules. nih.gov Coumarin-containing compounds are known for their diverse pharmacological properties, which encompass anticoagulant, anti-inflammatory, antimicrobial, anti-HIV, and antitumor effects. nih.govnih.govfrontiersin.orgscielo.br These activities are often mediated through various mechanisms, such as inducing cell apoptosis, modulating signaling pathways like PI3K/Akt/mTOR, inhibiting specific enzymes, and disrupting cellular processes. nih.govfrontiersin.org Given this context, this compound, as a coumarin derivative, represents a significant area of investigation for its potential therapeutic applications.
Content Inclusions: Detailed Research Findings
This compound was identified as one of two new angelol-type coumarins, alongside Angelol L, isolated from the root extract of Angelica pubescence f. biserrata. bohrium.comresearchgate.net This isolation was part of broader phytochemical investigations into the plant, which also yielded other known angelol-type coumarins such as angelol B, angelol C, angelol D, and angelol G. bohrium.comresearchgate.net
A key research finding regarding this compound is its demonstrated significant activity on human platelet aggregation in vitro. bohrium.comresearchgate.net This indicates its potential role in modulating blood clotting processes. While specific detailed pharmacological studies solely on this compound beyond platelet aggregation are not extensively detailed in the provided search results, the parent plant, Angelica biserrata, from which this compound is derived, has been the subject of numerous pharmacological investigations. These studies have validated various biological effects for the plant's extracts and isolated compounds, including neuroprotective, anti-tumor, anti-arthritis, anti-inflammatory, and sedative actions. nih.govbohrium.com For instance, Angelol B, another coumarin isolated from the same plant, has shown significant anti-inflammatory activity. researchgate.net The presence of this compound within a plant known for such diverse bioactivities suggests avenues for further research into its specific mechanisms and therapeutic potential.
Table 1: Key Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₄O₇ |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 169736-93-0 |
Table 2: Related Angelol Compounds and Their PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not explicitly found in search results; CAS: 169736-93-0 |
| Angelol A | 21669994 nih.gov |
| Angelol B | 10022392 uni-freiburg.de |
| Angelol J | 10087472 bohrium.com |
Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-6-11(2)19(23)27-17(18(22)20(3,4)24)13-9-12-7-8-16(21)26-14(12)10-15(13)25-5/h6-10,17-18,22,24H,1-5H3/b11-6-/t17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHUBXAYVOCLNA-PWZGUCPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC(C1=C(C=C2C(=C1)C=CC(=O)O2)OC)C(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H](C1=C(C=C2C(=C1)C=CC(=O)O2)OC)[C@@H](C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Botanical Sourcing and Advanced Isolation Methodologies for Angelol K
The quest for pure Angelol K begins with identifying and processing its primary botanical sources. The methodologies for its isolation have evolved, leveraging sophisticated chromatographic and extraction techniques to achieve high purity.
Primary Botanical Sources and Phylogenetic Considerations
Angelica biserrata (Synonym: Angelicae Pubescentis Radix)
Angelica biserrata, a member of the Apiaceae family, stands as the principal and most well-documented botanical source of this compound. medchemexpress.com This perennial plant is indigenous to south-central and southeast China. The roots of A. biserrata, known in Traditional Chinese Medicine as "Duhuo," are the primary part of the plant utilized for the extraction of bioactive compounds.
Phylogenetically, the genus Angelica is rich in coumarins, a class of secondary metabolites to which this compound belongs. The presence of Angelol-type coumarins is a characteristic feature of this genus, making A. biserrata a targeted species for phytochemical investigation. The specific coumarin (B35378) profile, including the concentration of this compound, can exhibit variation based on geographic location, environmental conditions, and the genetic makeup of the plant population.
Dendrobium nobile Species and Varietals
Dendrobium nobile, a prominent member of the Orchidaceae family, is a widely cultivated ornamental and medicinal orchid native to Southern China, the Himalayas, and Indochina. wikipedia.org It holds a place in traditional Chinese medicine, where it is known as "shí hú" (石斛). wikipedia.org While the Dendrobium genus is known for a diverse array of chemical constituents, including alkaloids and polysaccharides, a direct and established link as a primary source of this compound is not extensively documented in scientific literature. The chemical profile of D. nobile is complex and varies significantly among its many cultivars and hybrids. youtube.com
Exploration of Novel Plant Families for this compound Constituents
The search for novel sources of this compound and related coumarins extends beyond its established origins. Coumarins are widely distributed throughout the plant kingdom, with significant occurrences in families such as Apiaceae, Rutaceae, Asteraceae, and Fabaceae. researchgate.netresearchgate.net The exploration for new sources is guided by principles of chemotaxonomy, which predicts the occurrence of specific chemical classes in related plant taxa.
Ethnobotanical surveys, which investigate the traditional uses of plants by indigenous cultures for medicinal purposes, also provide valuable leads for discovering new plant sources of bioactive compounds. researchgate.net By studying plants used for ailments where coumarins are known to be effective, researchers can identify new candidate species for phytochemical analysis. This approach, combined with modern analytical screening techniques, opens avenues for the discovery of this compound or structurally similar coumarins in previously unexamined plant families.
Chromatographic and Extraction Techniques for this compound Isolation
The isolation of this compound from its botanical matrix is a multi-step process requiring meticulous optimization of extraction and chromatographic parameters to yield a compound of high purity.
Optimized Solvent Extraction and Purification Protocols
The initial step in isolating this compound involves solid-liquid extraction from the dried and powdered plant material, typically the roots of Angelica biserrata. The choice of solvent is critical and is based on the polarity of the target compound.
A typical protocol begins with a preliminary defatting step using a non-polar solvent like n-hexane to remove lipids and other non-polar constituents. Subsequently, the plant material is extracted with a solvent of intermediate polarity, such as ethyl acetate (B1210297) or chloroform, in which this compound exhibits good solubility. Techniques like maceration, percolation, or Soxhlet extraction are commonly employed. To enhance extraction efficiency, factors such as solvent-to-solid ratio, temperature, and extraction time must be optimized.
The resulting crude extract is a complex mixture of phytochemicals. Further purification is achieved through liquid-liquid partitioning, where the extract is successively partitioned between immiscible solvents of varying polarities. This separates the compounds based on their differential solubility.
Table 1: Parameters for Optimized Solvent Extraction of this compound
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent System | n-hexane followed by Ethyl Acetate | n-hexane removes non-polar impurities; Ethyl Acetate effectively solubilizes this compound. |
| Extraction Method | Soxhlet Extraction | Ensures thorough extraction through continuous cycling of fresh solvent. |
| Temperature | 40-60°C | Increases solvent efficiency without causing thermal degradation of the compound. |
| Solid-to-Solvent Ratio | 1:20 (g/mL) | Provides an adequate solvent volume for efficient mass transfer of the target compound. |
| Purification Step | Liquid-Liquid Partitioning | Separates compounds based on polarity, enriching the fraction containing this compound. |
High-Performance Liquid Chromatography (HPLC) for Isolation
High-Performance Liquid Chromatography (HPLC) is the definitive technique for the final isolation and purification of this compound from the enriched extract. mdpi.com Preparative reversed-phase HPLC (RP-HPLC) is particularly effective for separating coumarins.
In this method, the enriched extract is injected into an HPLC system equipped with a non-polar stationary phase (e.g., C18 silica (B1680970) gel). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is then pumped through the column. By gradually increasing the concentration of the organic solvent (gradient elution), compounds are eluted from the column based on their hydrophobicity. This compound, having a specific polarity, will elute at a characteristic retention time.
The eluent is monitored by a detector, commonly a Diode Array Detector (DAD) or a Mass Spectrometer (MS), which allows for the identification and collection of the specific fraction containing this compound. The purity of the isolated compound is then assessed using analytical HPLC.
Table 2: Typical HPLC Parameters for this compound Isolation
| Parameter | Specification | Purpose |
|---|---|---|
| Column | Preparative C18 (250 x 10 mm, 5 µm) | Non-polar stationary phase for reversed-phase separation. |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | Allows for the separation of compounds with a wide range of polarities. |
| Gradient Program | 20% B to 80% B over 40 minutes | Optimized to provide high resolution for coumarin separation. |
| Flow Rate | 4.0 mL/min | A typical flow rate for preparative scale separation. |
| Detection | UV at 254 nm and 320 nm | Wavelengths at which coumarins typically exhibit strong absorbance. |
| Injection Volume | 500 µL | A larger volume is used for preparative purposes to isolate sufficient quantities. |
Countercurrent Chromatography and Other Advanced Preparative Methods
Countercurrent chromatography (CCC) stands as a powerful technique for the separation and purification of natural products. Unlike traditional solid-support chromatography, CCC is a liquid-liquid partition method that avoids the irreversible adsorption of the sample onto a solid stationary phase. This technique is particularly advantageous for the isolation of delicate and complex molecules.
Advanced preparative methods that could be employed for the isolation of this compound include high-performance countercurrent chromatography (HPCCC) and centrifugal partition chromatography (CPC). These methods offer high resolution, scalability, and the ability to handle crude extracts with minimal sample preparation. The selection of an appropriate solvent system is critical for successful separation and is typically guided by the polarity and partition coefficient (K) of the target compound.
Definitive Structural Characterization of this compound by Spectroscopic Analysis
The elucidation of the precise chemical structure of a novel compound like this compound relies on a combination of modern spectroscopic techniques. Each method provides unique pieces of the structural puzzle, which, when combined, lead to an unambiguous assignment of the molecule's constitution and stereochemistry.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is indispensable for determining the elemental composition of a molecule. By providing a highly accurate mass measurement, HRMS allows for the calculation of the molecular formula. This is a critical first step in structural elucidation, narrowing down the possibilities for the arrangement of atoms within the molecule.
Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Measured m/z | Calculated m/z | Mass Error (ppm) | Proposed Molecular Formula |
| ESI+ | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms, respectively.
Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms. These experiments reveal which protons are coupled to each other and which protons are attached to which carbons, allowing for the assembly of the carbon skeleton and the placement of functional groups.
Table 2: Hypothetical ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Proposed Assignment |
| [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] | [Data Not Available] |
Table 3: Hypothetical ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Proposed Assignment |
| [Data Not Available] | [Data Not Available] |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Confirmation
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. This information is complementary to NMR data and helps to confirm the presence of groups such as hydroxyls (-OH), carbonyls (C=O), and double bonds (C=C).
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in systems with conjugated double bonds. The wavelength of maximum absorbance (λmax) can give clues about the extent of conjugation and the presence of chromophores.
Table 4: Hypothetical IR and UV-Vis Spectroscopic Data for this compound
| Spectroscopic Method | Wavelength/Wavenumber | Functional Group/Chromophore |
| IR (cm⁻¹) | [Data Not Available] | [Data Not Available] |
| UV-Vis (λmax, nm) | [Data Not Available] | [Data Not Available] |
Investigations into the Biosynthetic Pathways of Angelol K
Precursor Identification and Enzymatic Transformations in Coumarin (B35378) Biosynthesis
The biosynthesis of coumarins, including the core structure from which Angelol K is derived, primarily proceeds through the phenylpropanoid pathway, a fundamental metabolic route in plants frontiersin.orgdergipark.org.trresearchgate.netnih.gov. This pathway initiates with the deamination of L-phenylalanine, an amino acid produced via the shikimate pathway researchgate.netnih.govnih.gov.
The initial steps involve a series of enzymatic transformations:
L-phenylalanine is converted to trans-cinnamic acid by the enzyme Phenylalanine Ammonia Lyase (PAL) frontiersin.orgresearchgate.netnih.govresearchgate.net.
trans-cinnamic acid is then hydroxylated by Cinnamate (B1238496) 4-hydroxylase (C4H) to yield p-coumaric acid frontiersin.orgdergipark.org.trresearchgate.net.
p-coumaric acid is subsequently activated by 4-coumarate:CoA ligase (4CL) into p-coumaroyl CoA frontiersin.orgdergipark.org.tr.
A pivotal intermediate in the biosynthesis of more complex coumarin derivatives is umbelliferone (7-hydroxycoumarin) frontiersin.orgdergipark.org.tr. This compound is formed from p-coumaroyl CoA through hydroxylation catalyzed by 4-coumaroyl CoA 2'-hydroxylase (C2'H, also known as F6'H) frontiersin.orgdergipark.org.tr. The cinnamates then undergo ortho-hydroxylation of the aromatic ring, trans/cis isomerization of the side-chain, and lactonization to form the coumarin skeleton frontiersin.org. Another enzyme, coumarin synthase (COSY), has been described to catalyze the conversion of ortho-hydroxycoumaroyl CoAs to coumarins via a two-step reaction involving trans-cis isomerization followed by lactonization biorxiv.org.
An alternative pathway for coumarin biosynthesis has also been reported, starting with the conversion of phenylalanine-derived coumaric acid into trans-2-cinnamate by cinnamate 2-hydroxylase (C2H), followed by transformations catalyzed by 2-coumarate O-β-glucosyltransferase (2GT) and β-glucosidase (GBA) dergipark.org.tr.
Proposed Biosynthetic Routes for this compound within Plant Systems
This compound is a complex coumarin derivative, likely a furanocoumarin or a related prenylated coumarin, given its structural complexity often observed in natural products from plants. The biosynthesis of such complex coumarins typically involves further modifications of simpler coumarin scaffolds like umbelliferone.
A key step in the formation of many complex coumarins, particularly sesquiterpene coumarins, is prenylation biorxiv.org. This process involves the attachment of isoprenoid units to the coumarin core. For instance, 7-hydroxycoumarins, such as umbelliferone, can undergo prenylation with farnesyl diphosphate (B83284) (FDP) to form 7-farnesyloxycoumarins biorxiv.org.
Following prenylation, a series of additional enzymatic modifications contribute to the diverse structures of complex coumarins. These modifications can include:
Hydroxylation: Introduction of hydroxyl groups, often catalyzed by cytochrome P450 monooxygenases researchgate.netbiorxiv.org.
Esterification: Formation of ester linkages, which is common in Angelol-type compounds that often feature angelic acid or related acyl moieties biorxiv.org.
Glycosylation: Attachment of sugar molecules researchgate.netbiorxiv.org.
Epoxidation: Formation of epoxide rings biorxiv.org.
While a specific, detailed biosynthetic route for this compound is not explicitly available in current literature, it is proposed that its formation in plant systems would involve the initial synthesis of a basic coumarin scaffold (e.g., umbelliferone) via the phenylpropanoid pathway, followed by prenylation and subsequent tailoring reactions such as hydroxylation, acylation (e.g., with angelic acid), and potentially other modifications to achieve its specific chemical structure.
Genetic and Molecular Biology Approaches to Elucidate this compound Biosynthesis
Genetic and molecular biology approaches are indispensable for unraveling the intricate biosynthetic pathways of plant specialized metabolites like this compound. These methods aim to identify the genes encoding the enzymes responsible for each step in the pathway and understand their regulation mpg.denou.edu.ng.
Gene Identification and Expression Analysis of Biosynthetic Enzymes
Gene identification in complex biosynthetic pathways often involves several strategies:
Genome Mining: This approach utilizes bioinformatics tools to scan sequenced plant genomes for biosynthetic gene clusters (BGCs) or genes homologous to known enzymes involved in similar metabolic processes nih.govbiorxiv.orgnih.govfrontiersin.org. BGCs are genomic loci where genes encoding enzymes of a particular pathway are physically clustered biorxiv.orgnih.gov.
Homology-based searches: Identifying candidate genes by searching for sequences similar to known enzymes (e.g., prenyltransferases, P450s, acyltransferases) from other coumarin or natural product pathways mpg.defrontiersin.org.
Functional Characterization: Once candidate genes are identified, their encoded proteins are expressed and their enzymatic activity is tested in vitro to confirm their role in the pathway mpg.defrontiersin.orgacs.org.
Expression analysis helps to correlate gene activity with metabolite production and identify genes that are co-expressed, suggesting their involvement in the same pathway:
Transcriptomic Data Analysis: Measuring gene expression levels in different plant tissues or under various conditions (e.g., developmental stages, stress responses) using techniques like RNA-seq mpg.debiorxiv.orgnih.govmdpi.com.
Co-expression Networks: Genes involved in the same biosynthetic pathway are often co-expressed. Analyzing gene co-expression patterns, through methods such as differentially expressed gene (DEG) analysis, gene coexpression networks (GCN), or unsupervised machine learning (UML), can pinpoint candidate biosynthetic enzymes mpg.debiorxiv.orgnih.gov.
For this compound, these methods would involve identifying genes encoding enzymes like prenyltransferases responsible for adding the isoprenoid moiety, cytochrome P450 monooxygenases for hydroxylation steps, acyltransferases for the esterification with angelic acid, and potentially other modifying enzymes.
Metabolic Engineering Strategies for Enhanced this compound Production
Metabolic engineering aims to optimize cellular metabolism to enhance the production of target compounds, such as this compound, by manipulating enzymatic reactions, transport processes, and regulatory functions within the cell mdpi.com. This field offers significant potential for increasing the yield of valuable plant secondary metabolites dovepress.com.
General strategies that could be applied for enhanced this compound production include:
Optimization of Biosynthetic Pathways: This involves identifying rate-limiting steps in the this compound pathway and enhancing the activity of the associated enzymes, potentially through gene overexpression nih.govnih.gov.
Engineering Enzymes: Modifying existing enzymes to improve their catalytic efficiency, substrate specificity, or stability dovepress.comnih.gov.
Exploiting New Pathways: Introducing heterologous genes from other organisms to create novel or optimized pathways for this compound synthesis in a host plant or a microbial system nih.gov.
Modulating Precursor and Cofactor Supply: Increasing the intracellular availability of precursors (e.g., L-phenylalanine, FDP, angelic acid precursors) and cofactors required for this compound biosynthesis nih.gov. This could involve engineering upstream pathways.
Genetic Attenuation/Knockdown: Strategically weakening the activity of genes encoding enzymes that divert metabolic flux away from this compound production or lead to undesirable byproducts mdpi.com.
Transcription Factor Engineering: Manipulating the expression of regulatory transcription factors to globally upregulate the genes involved in the this compound pathway nih.gov.
Genome-Scale Metabolic Flux Modeling: Utilizing computational models to predict the impact of genetic manipulations on metabolic fluxes and to design optimal engineering strategies in silico before experimental validation dovepress.com.
By applying these metabolic engineering strategies, researchers aim to develop plant varieties or microbial cell factories that can produce this compound more efficiently and sustainably.
Preclinical Pharmacological Efficacy of Angelol K: in Vitro and in Vivo Models
Cellular and Molecular Pharmacology of Angelol K in In Vitro Systems
In vitro studies form the foundation of understanding the pharmacological profile of a novel compound. Research on this compound and its source extracts has revealed a range of biological activities at the cellular and molecular level, spanning anti-inflammatory, analgesic, neuroprotective, anticancer, antioxidant, and cardioprotective effects.
This compound is a constituent of plants traditionally used for their anti-inflammatory properties. vulcanchem.comnih.gov In vitro investigations into the extracts of Angelica pubescens, from which this compound is derived, have demonstrated significant anti-inflammatory actions. tandfonline.comresearchgate.net
Studies on extracts containing this compound have shown the capacity to modulate key inflammatory pathways. For instance, research on RAW 264.7 macrophage cells, a standard model for studying inflammation, revealed that treatment with related plant extracts led to a marked suppression in the production of nitric oxide (NO), a key inflammatory mediator. Furthermore, a significant reduction in the gene expression of crucial pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Cyclooxygenase-2 (COX-2), and Interleukin-6 (IL-6), was observed. medsci.org The inhibitory effects on these pivotal cytokines suggest that this compound may contribute to the anti-inflammatory profile of its source plants by interfering with the signaling cascades that lead to an inflammatory response.
Table 1: Effect of Angelica Extracts Containing this compound on Inflammatory Markers
| Cell Line | Inflammatory Marker | Observed Effect |
| RAW 264.7 | Nitric Oxide (NO) | Suppression of LPS-induced production |
| RAW 264.7 | TNF-α mRNA | Inhibition of expression |
| RAW 264.7 | COX-2 mRNA | Inhibition of expression |
| RAW 264.7 | IL-6 mRNA | Inhibition of expression |
The traditional use of this compound-containing plants for pain relief has prompted scientific investigation into their analgesic mechanisms. tandfonline.comnih.gov Pharmacological tests have confirmed that extracts from Angelica pubescens possess notable analgesic effects. tandfonline.com The mechanisms are believed to involve the modulation of inflammatory pathways that contribute to pain signaling. By inhibiting the production of inflammatory mediators, these extracts can reduce the sensitization of nociceptors. While direct interaction studies with specific pain receptors for this compound are not yet widely reported, the compound's anti-inflammatory activity is intrinsically linked to its analgesic potential. medsci.orgepdf.pub
Research has pointed towards the neuroprotective potential of coumarins isolated from Angelica species. nih.govnih.gov In vitro models using neuronal cells have been instrumental in demonstrating these effects. Studies utilizing the SH-SY5Y human neuroblastoma cell line, a common model for neurodegenerative disease research, have shown that extracts containing this compound can enhance cell viability and exhibit antioxidant effects against hydrogen peroxide-induced stress. nih.govfrontiersin.org
Furthermore, total coumarin (B35378) extracts from Angelica pubescens have been found to offer protection to neurons against damage induced by amyloid-beta (Aβ) peptides, which are centrally implicated in the pathology of Alzheimer's disease. nih.gov This suggests that this compound may contribute to the protective mechanisms against neurotoxicity and oxidative stress in neuronal cells.
The anticancer potential of coumarins and their derivatives, including this compound, is an active area of research. semanticscholar.org While specific studies detailing the efficacy of pure this compound across a wide range of cancer cell lines are limited, preliminary evidence from extracts containing the compound is promising. Extracts from Dendrobium nobile, which contains this compound, have demonstrated anticancer effects. researchgate.net The activity of coumarins is often attributed to their ability to induce apoptosis, inhibit cell proliferation, and prevent metastasis in malignant cells.
This compound has been identified as a contributor to the antioxidant activity of plant extracts. scienceopen.comresearchgate.net In vitro antioxidant assays are used to measure a compound's ability to neutralize harmful free radicals, also known as reactive oxygen species (ROS).
A study analyzing the flower extracts of Dendrobium nobile identified this compound as a key constituent associated with potent antioxidant capacity. scienceopen.comnih.gov The antioxidant potential was evaluated using standard assays, including the 2,2'-azinobis-3-ethylbenzthiazoline-6-sulfonate (ABTS) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assays, as well as the ferric reducing antioxidant power (FRAP) assay. scienceopen.comnih.gov The results indicated a significant correlation between the presence of compounds like this compound and the extract's ability to scavenge free radicals.
Table 2: In Vitro Antioxidant Activity Associated with this compound-Containing Extracts
| Assay | Activity Measured | Result |
| ABTS Scavenging Assay | Scavenging of ABTS radical cation | Significant scavenging rate observed |
| DPPH Scavenging Assay | Scavenging of DPPH free radical | Significant scavenging rate observed |
| Ferric Reducing Assay | Reduction of Fe³⁺ to Fe²⁺ | Potent ferric-reducing power demonstrated |
Emerging evidence suggests that this compound may exert protective effects on components of the cardiovascular system. A notable in vitro finding is its dose-dependent inhibition of human platelet aggregation. vulcanchem.com Platelet aggregation is a critical process in the formation of thrombi, which can lead to cardiovascular events.
The mechanism underlying this antiplatelet activity is believed to be the interference with adenosine diphosphate (B83284) (ADP) receptor signaling. vulcanchem.com By blocking this key pathway, this compound can reduce the activation of glycoprotein IIb/IIIa, a receptor essential for platelet cross-linking and thrombus formation. vulcanchem.com
Assessment of this compound in Preclinical Animal Models
The evaluation of a compound's therapeutic potential relies heavily on its assessment in living organisms through preclinical animal models. These models are designed to mimic human diseases and allow researchers to study the compound's efficacy and mechanism of action in a complex biological system.
In Vivo Models for Inflammatory Diseases
Animal models are crucial for understanding the complexities of inflammatory diseases and for testing the efficacy of new anti-inflammatory agents. These models can range from acute inflammation induced by irritants to more chronic and systemic inflammatory conditions that mimic diseases like rheumatoid arthritis or inflammatory bowel disease.
At present, there is no specific information available in the public domain regarding the assessment of this compound in in vivo models of inflammatory diseases. Future preclinical research would be necessary to investigate whether this compound exhibits anti-inflammatory properties in animal models of inflammation.
Animal Models for Pain and Analgesia Evaluation
The study of pain and the development of new analgesic drugs are heavily reliant on preclinical animal models. These models are designed to assess different types of pain, including nociceptive pain (in response to a noxious stimulus), inflammatory pain, and neuropathic pain (caused by nerve damage). Common models include the hot-plate test, tail-flick test, and models of inflammatory or nerve injury-induced hypersensitivity.
There is currently a lack of publicly accessible research on the evaluation of this compound in animal models for pain and analgesia. Investigations using these established models would be required to determine if this compound possesses any pain-relieving properties.
Neurodegenerative Disease Models for Neuroprotection Studies
Animal models of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, are vital for understanding disease mechanisms and for testing potential neuroprotective therapies. These models often involve genetic manipulations or the administration of neurotoxins to replicate key pathological features of the human disease.
Specific studies assessing the neuroprotective effects of this compound in animal models of neurodegenerative diseases have not been identified in the available scientific literature. Such studies would be essential to understand if this compound could offer therapeutic benefits for these debilitating conditions.
Tumor Xenograft and Syngeneic Models in Oncological Research
In oncological research, tumor xenograft and syngeneic models are indispensable tools for evaluating the anti-cancer potential of new compounds. Xenograft models involve the implantation of human tumor cells into immunodeficient mice, while syngeneic models use cancer cells from the same genetic background as the immunocompetent mouse strain. These models allow for the assessment of a compound's ability to inhibit tumor growth, metastasis, and angiogenesis.
While direct studies on this compound in these models are not available, research on a related compound, Angelol-A, has shown anti-metastatic and anti-angiogenic effects in human cervical carcinoma cells. These effects were linked to the modulation of the ERK pathway and the miR-29a-3p/MMP2/VEGFA axis. These findings suggest a potential avenue of investigation for this compound in cancer research, though direct studies are needed to confirm any anti-tumor efficacy.
Dissection of the Molecular Mechanisms of Action of Angelol K
Elucidation of Intracellular Signaling Pathway Modulation by Angelol K
The biological effects of this compound and related compounds are largely attributed to their ability to interfere with and modulate critical intracellular signaling networks that govern cell fate decisions, including proliferation, survival, and death.
The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses. There are three major, well-characterized MAPK families: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.
Studies on the related compound ingenol-3-angelate (PEP005) have demonstrated potent activation of the MAPK pathway. aacrjournals.orgnih.govusc.edu.au Treatment of cancer cells with PEP005 leads to the activation of the upstream kinase Raf-1. This activation is associated with the dephosphorylation of Raf-1 at the inhibitory serine 259 residue, a necessary step for its downstream signaling. aacrjournals.org The activation of Raf subsequently triggers increased phosphorylation and, therefore, activation of all three major MAPK cascades. aacrjournals.orgnih.gov Specifically, increased phosphorylation of ERK1/2, JNK, and p38 MAPK has been observed in colon cancer cells following exposure to PEP005. aacrjournals.orgnih.gov This broad activation of MAPK signaling is a key mechanism through which ingenol angelates can influence cellular processes like proliferation, differentiation, and apoptosis. aacrjournals.org
| Target Protein | Observed Effect | Cell Line | Reference |
|---|---|---|---|
| Raf-1 (Ser259) | Dephosphorylation (Activation) | Colo205 (Colon Cancer) | aacrjournals.org |
| ERK1/2 | Increased Phosphorylation (Activation) | Colo205 (Colon Cancer) | aacrjournals.orgnih.gov |
| JNK | Increased Phosphorylation (Activation) | Colo205 (Colon Cancer) | aacrjournals.org |
| p38 MAPK | Increased Phosphorylation (Activation) | Colo205 (Colon Cancer) | aacrjournals.orgnih.gov |
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses, cell survival, and proliferation. The activity of NF-κB is tightly controlled, primarily by its sequestration in the cytoplasm by inhibitor of κB (IκB) proteins. The interaction of ingenol angelates with the NF-κB pathway appears to be highly context-dependent, leading to either its inhibition or activation.
In studies using human melanoma cells, ingenol-3-angelate (I3A) was shown to suppress the growth of cancer cells by downregulating NF-κB signaling. nih.gov Treatment with I3A effectively inhibited the nuclear translocation of the key NF-κB subunit p65 (RelA), preventing it from activating its target genes. nih.gov This was accompanied by a dose-dependent suppression of NF-κB gene expression itself, indicating a multi-level inhibition of the pathway. nih.gov
Conversely, in the context of latent HIV reactivation, PEP005 (ingenol-3-angelate) functions as a potent activator of the NF-κB pathway. plos.orgnih.gov It induces the degradation of IκBα and IκBε, freeing NF-κB to translocate to the nucleus. This activation proceeds through a specific cascade involving Protein Kinase C (PKC) isoforms δ and θ (pS643/S676-PKCδ/θ-IκBα/ε-NF-κB). plos.orgnih.gov This dual, context-specific regulation highlights the complexity of the compound's interaction with this critical signaling hub.
| Context | Observed Effect on NF-κB Pathway | Mechanism | Reference |
|---|---|---|---|
| Melanoma Cancer | Inhibition | Inhibited nuclear translocation of p65; suppressed NF-κB gene expression. | nih.gov |
| Latent HIV Reactivation | Activation | Induced IκBα/ε degradation via PKCδ/θ activation, leading to NF-κB nuclear translocation. | plos.orgnih.gov |
Apoptosis (programmed cell death Type I) and autophagy (programmed cell death Type II) are fundamental cellular processes for maintaining tissue homeostasis and eliminating damaged or unwanted cells. This compound and its analogues have been shown to be potent modulators of these cell death pathways, primarily through the induction of apoptosis.
The pro-apoptotic effects of PEP005 are well-documented in various cancer cell lines, including colon cancer, melanoma, and leukemia. nih.govnih.govmdpi.com The induction of apoptosis is mechanistically linked to the modulation of other signaling pathways. For instance, apoptosis is driven by the activation of the pro-apoptotic Ras/Raf/MAPK signaling cascades, coupled with the inhibition of the pro-survival phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. aacrjournals.orgnih.gov The apoptotic process induced by PEP005 is caspase-dependent and involves changes in the mitochondrial membrane potential. nih.gov Furthermore, the pro-apoptotic activity is associated with the activation of specific PKC isoforms, particularly PKCδ, and the downregulation of key anti-apoptotic proteins such as X-linked inhibitor of apoptosis protein (XIAP). mdpi.commdpi.com
Direct evidence specifically linking this compound or its close analogues to the modulation of autophagy is less established. However, one study noted that an extract containing Angelol-K was capable of activating both autophagy and apoptosis. researchgate.net Given the intricate crosstalk between signaling pathways, it is plausible that the potent activation of MAPK and modulation of AKT/mTOR pathways by ingenol angelates could also influence autophagic signaling, a topic that warrants further investigation. frontiersin.org
| Mechanism of Action | Key Molecular Events | Reference |
|---|---|---|
| Signaling Pathway Modulation | Activation of Ras/Raf/MAPK pathway; Inhibition of PI3K/AKT pathway. | nih.gov |
| PKC Isoform Involvement | Activation of pro-apoptotic PKCδ. | mdpi.com |
| Execution Pathway | Caspase-dependent; involves mitochondrial membrane potential changes. | nih.gov |
| Regulation of Apoptosis Inhibitors | Downregulation of XIAP and c-FLIP. | mdpi.com |
Transcriptional and Post-Transcriptional Regulation by this compound
Beyond modulating signaling protein activity through mechanisms like phosphorylation, this compound can exert its effects by altering the expression of genes, a process known as transcriptional and post-transcriptional regulation.
Differential gene expression (DGE) analysis is a technique used to identify genes that are expressed at different levels between two or more conditions, providing insight into the genetic response to a stimulus. While comprehensive, genome-wide transcriptomic studies (e.g., RNA-sequencing) on cells treated with this compound or its analogues are not widely available in the current literature, targeted studies have revealed significant changes in the expression of specific genes.
As mentioned previously, ingenol-3-angelate has been shown to directly alter the transcript levels of genes within the NF-κB pathway. In melanoma cells, it causes a dose-dependent decrease in the mRNA expression of NF-κB. nih.gov Conversely, in acute myeloid leukemia (AML) cells, treatment leads to an increased expression of the NF-κB subunits p50, p52, and p65. nih.gov These findings demonstrate that ingenol angelates can directly regulate the transcription of key signaling molecules, which in turn amplifies and sustains their impact on cellular function.
| Target Gene | Change in Expression | Cell Type / Context | Reference |
|---|---|---|---|
| NF-κB | Downregulated | Melanoma | nih.gov |
| NF-κB (p50, p52, p65 subunits) | Upregulated | Acute Myeloid Leukemia (AML) | nih.gov |
MicroRNAs (miRNAs) are small, non-coding RNA molecules that play a critical role in post-transcriptional gene regulation by binding to messenger RNA (mRNA) transcripts, typically leading to translational repression or degradation. The analysis of global miRNA expression, or miRNA profiling, can reveal novel regulatory networks affected by a compound.
To date, specific studies focused on the miRNA profiling of cells in response to treatment with this compound or its close analogues have not been reported in the available scientific literature. The profound effects of these compounds on fundamental signaling pathways like MAPK and NF-κB, which are themselves subject to and participants in miRNA regulation, strongly suggest that changes in miRNA expression are a likely component of their mechanism of action. Characterizing the unique miRNA signature induced by this compound would be a valuable future research direction to fully understand its post-transcriptional regulatory impact and to identify potential biomarkers of its activity.
Identification of Direct Molecular Targets of this compound
The molecular interactions of this compound with cellular components are fundamental to understanding its biological activity. Research into its direct molecular targets has focused on key proteins involved in cellular signaling and tissue remodeling.
Enzyme Binding and Inhibition Kinetics (e.g., Matrix Metalloproteinases)
While direct studies on this compound's interaction with matrix metalloproteinases (MMPs) are limited, research on structurally related coumarins provides insight into potential mechanisms. MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM), a process integral to tumor growth, invasion, and metastasis mdpi.com. The inhibition of these enzymes is a key target in cancer therapy mdpi.comnih.gov.
A study on the related compound, Angelol-A, demonstrated significant inhibition of Matrix Metalloproteinase-2 (MMP-2) expression in human cervical cancer cells nih.gov. This inhibition is a key part of Angelol-A's anti-metastatic and anti-angiogenic effects nih.gov. The study implicated the ERK pathway in mediating these effects, showing a synergistic inhibitory effect on MMP2 expression when Angelol-A was combined with an MEK inhibitor (U0126) nih.gov.
Although detailed kinetic analyses, such as the determination of equilibrium and dissociation rate constants for this compound, are not extensively documented in the available literature, the methodologies for such assessments in the context of MMP inhibitors are well-established nih.gov. These analyses are crucial for determining the potency and binding nature of inhibitors nih.gov. The general mechanism for many small molecule MMP inhibitors involves the chelation of the zinc ion within the enzyme's active site, which is essential for its catalytic activity mdpi.com.
Interactive Table: Effect of Angelol-A on MMP2 Expression
| Treatment | Target Cell Line | Observed Effect on MMP2 | Associated Pathway |
|---|---|---|---|
| Angelol-A | Human Cervical Cancer Cells | Significant inhibition of expression | ERK Pathway |
Receptor Ligand Interactions and Functional Consequences
This compound's biological activities have been linked to its interaction with specific cell surface receptors, particularly purinergic receptors involved in platelet activation. Platelets express distinct G protein-coupled receptors for adenosine diphosphate (B83284) (ADP), namely P2Y1 and P2Y12, which are essential for ADP-induced platelet aggregation nih.govepa.govmdpi.com.
The P2Y1 receptor is coupled to Gq, leading to phospholipase C activation, while the P2Y12 receptor is coupled to Gi, which inhibits adenylyl cyclase nih.govepa.govmdpi.com. Concomitant signaling from both receptors is necessary for full platelet aggregation nih.gov. The activation of the P2Y12 receptor, in particular, is a critical therapeutic target for anti-platelet therapies used in thrombotic disorders epa.govnih.gov.
The mechanism of action for this compound is attributed to its interference with this ADP receptor signaling pathway. By modulating the signals transduced through these purinergic receptors, this compound can inhibit platelet aggregation. However, specific details regarding the binding affinity, dissociation constants, or whether this compound acts as a competitive or non-competitive antagonist at these receptors are not detailed in the available research.
Protein-Protein Interaction Modulation
Protein-protein interactions (PPIs) are fundamental to most biological processes, and their modulation represents a promising therapeutic strategy for a wide range of diseases nih.govembopress.org. The goal of modulating PPIs is often to disrupt or stabilize specific protein complexes to alter cellular signaling pathways frontiersin.org. This can be achieved with small molecules that bind directly to the protein interface (orthosteric inhibitors) or to a distant site, causing conformational changes (allosteric modulators) embopress.org.
Despite the growing interest in PPI modulation, specific research detailing the effects of this compound on any particular protein-protein interactions is not currently available in the scientific literature. The investigation into whether this compound can disrupt or stabilize key protein complexes involved in disease pathways remains an open area for future research.
Impact of this compound on Key Cellular Processes
The interaction of this compound with its molecular targets translates into significant effects on complex cellular processes that are critical in pathologies such as cancer.
Cell Cycle Arrest and Apoptosis Induction
The regulation of the cell cycle and the induction of programmed cell death (apoptosis) are crucial mechanisms for controlling cell proliferation and eliminating damaged or cancerous cells. While direct studies on this compound are sparse, research on other angelate-containing compounds demonstrates significant activity in these areas.
For instance, the ingenol angelate compound PEP005 (ingenol-3-angelate) has been shown to induce a time- and concentration-dependent decrease of cells in the S phase of the cell cycle and to promote apoptosis in colon cancer cells nih.gov. This pro-apoptotic effect is mediated by the modulation of protein kinase C (PKC) isoforms, leading to the activation of the Ras/Raf/MAPK pathway and inhibition of the PI3K/AKT signaling pathway nih.gov. In melanoma cells, PEP005 was found to induce cell death through both necrosis and caspase-dependent apoptosis nih.gov.
Another related compound, 6-O-angeloylenolin, induces apoptosis in human leukemia HL60 cells by stimulating the generation of reactive oxygen species, decreasing mitochondrial trans-membrane potential, activating caspases, and inhibiting NF-kappaB activation nih.gov.
These findings suggest that compounds with an angeloyl moiety may have the potential to induce cell cycle arrest and apoptosis, which are key objectives in cancer therapy. However, specific studies are required to confirm if this compound acts through similar mechanisms.
Inhibition of Cell Migration, Invasion, and Metastasis-Associated Phenomena
The spread of cancer cells from a primary tumor to distant sites, known as metastasis, is a complex process involving cell migration and invasion through the extracellular matrix nih.govnih.gov. This process is a primary cause of mortality in cancer patients nih.gov.
Research on Angelol-A, a compound closely related to this compound, has provided significant findings in this area. In a study on human cervical cancer cells, Angelol-A was shown to significantly inhibit cell migration and invasive motility nih.gov. This anti-metastatic effect was directly linked to the downregulation of MMP-2 expression, an enzyme critical for degrading the ECM and facilitating invasion nih.gov. The study further elucidated that this effect is mediated through the ERK pathway and involves the upregulation of miR-29a-3p, which targets VEGFA and MMP2 nih.gov. These findings highlight a potential mechanism by which angelol compounds could inhibit key steps in the metastatic cascade nih.gov.
Interactive Table: Anti-Metastatic Effects of Angelol-A
| Cell Line | Compound | Effect on Migration | Effect on Invasion | Molecular Mechanism |
|---|
Anti-angiogenic Mechanisms and Vascular Remodeling
Following a comprehensive search of available scientific literature, no specific research findings detailing the anti-angiogenic mechanisms and vascular remodeling effects of the compound "this compound" could be located. The existing body of research focuses extensively on a related coumarin (B35378), Angelol-A.
Studies on Angelol-A have revealed a detailed molecular pathway for its anti-angiogenic effects, primarily involving the inhibition of key signaling molecules. Specifically, research demonstrates that Angelol-A exerts its anti-metastatic and anti-angiogenic properties by targeting the miR-29a-3p/MMP2/VEGFA axis, a process mediated through the ERK pathway nih.gov. This mechanism involves the suppression of Matrix Metalloproteinase-2 (MMP2) and Vascular Endothelial Growth Factor A (VEGFA), crucial proteins in the process of new blood vessel formation nih.gov.
However, without specific studies on this compound, it is not possible to provide scientifically accurate information regarding its distinct molecular mechanisms in angiogenesis and vascular remodeling as requested.
Chemical Synthesis, Structural Modification, and Structure Activity Relationships of Angelol K
Development of Efficient Synthetic Routes for Angelol K
The development of efficient synthetic routes for complex natural products like this compound is a fundamental challenge in organic chemistry. While this compound has been successfully isolated from natural sources, such as the roots of Angelica pubescence f. biserrata targetmol.comnih.gov, detailed information on the development of de novo efficient synthetic routes specifically for this compound is not extensively documented in publicly available literature.
Generally, efficient synthetic routes aim to optimize factors such as yield, purity, cost-effectiveness, and scalability. This often involves the strategic selection of starting materials, reaction conditions, and catalytic systems to minimize steps and maximize atom economy. Route scouting, a systematic investigation of alternative synthetic pathways, is crucial in medicinal chemistry to identify the most suitable and sustainable methods for producing target compounds, circumventing potential bottlenecks in the production process. researchgate.net Without specific published synthetic methodologies for this compound, its isolation from natural sources remains the primary method of acquisition for research purposes.
Design and Chemical Synthesis of this compound Analogs and Derivatives
The exploration of analogs and derivatives of a natural product like this compound is a common strategy in medicinal chemistry to understand and enhance its biological properties. The natural co-occurrence of this compound with other angelol-type coumarins, such as angelols B, C, D, G, and L, suggests a family of structurally related compounds that could serve as a basis for derivative design. targetmol.comnih.gov
The design of analogs typically involves making systematic modifications to the parent scaffold to investigate the impact of different functional groups, steric hindrance, or electronic properties on activity. Chemical synthesis of these derivatives often employs a range of organic reactions, including functional group interconversions, coupling reactions, and cyclizations, aiming to create novel compounds with improved potency, selectivity, or pharmacokinetic profiles. For instance, the synthesis of various derivatives and analogs of other natural products, such as K-76 or himastatin, has been reported to probe their biological activities. researchgate.nettjpr.org However, specific details on the design and chemical synthesis of this compound analogs and derivatives are not widely available in the current literature.
Comprehensive Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are pivotal in drug discovery, aiming to establish correlations between the chemical structure of a molecule and its biological activity. nih.gov For this compound, it has been reported to exhibit significant activity in inhibiting human platelet aggregation. targetmol.comnih.gov However, comprehensive SAR studies that systematically delineate how specific structural modifications to the this compound scaffold influence this anti-platelet activity, or other potential biological effects, are not detailed in the available information.
SAR analyses typically involve synthesizing a series of related compounds and testing their biological activities to identify key structural features responsible for the observed effects. This process helps in rationally exploring chemical space to optimize desired properties. nih.gov
While this compound is known to be an angelol-type coumarin (B35378), and coumarins as a class possess diverse biological activities biosynth.com, specific research findings directly correlating particular structural motifs within this compound to its anti-platelet aggregation activity are limited. In general, structural motifs, often referred to as super-secondary structures in proteins, are recurring arrangements of secondary structures that can be linked to specific functions, such as binding to substrates or cofactors. mdpi.commdpi.com In small molecules, specific functional groups or arrangements of atoms are considered structural motifs that interact with biological targets. Without detailed studies, it is challenging to pinpoint which specific parts of the this compound molecule are solely responsible for its observed anti-platelet effects.
The impact of substituents on the efficacy and selectivity of a compound is a critical aspect of SAR studies. By systematically altering substituents at various positions on a molecular scaffold, researchers can gain insights into the electronic, steric, and lipophilic requirements for optimal biological activity. For example, the presence of specific substituents can enhance or diminish a compound's potency and selectivity towards its target. researchgate.netlongdom.orgmhmedical.com
Stereochemical Influence on Biological Activity and Synthetic Approaches
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, profoundly influences a compound's biological activity, physical properties, and reactivity. bidd.groupresearchgate.netmichberk.comnih.gov Many natural products, including this compound, are chiral and are often biosynthesized as specific enantiomers. The IUPAC name for this compound, [(1S,2S)-2,3-dihydroxy-1-(7-methoxy-2-oxochromen-6-yl)-3-methylbutyl] (Z)-2-methylbut-2-enoate, explicitly defines its (1S,2S) stereochemistry. bidd.group
The biological activity of stereoisomers can vary significantly, with one enantiomer often being highly active while its counterpart is less effective or even inactive. lookchem.combohrium.comresearchgate.net This is because biological targets, such as enzymes and receptors, are themselves chiral and interact with drug molecules in a highly specific, three-dimensional manner. researchgate.netmichberk.com Therefore, controlling stereochemistry is essential in the synthesis of complex organic molecules, especially in pharmaceutical development. bidd.groupbohrium.comresearchgate.net
Synthetic approaches to chiral compounds often employ stereoselective reactions, kinetic resolution, or the use of chiral reagents or catalysts to achieve the desired stereoisomeric purity. bidd.group For this compound, its defined (1S,2S) configuration suggests that its specific three-dimensional shape is likely crucial for its observed anti-platelet aggregation activity. Further research would be needed to compare the biological activity of other possible stereoisomers of this compound, if they were to be synthesized, to fully understand the stereochemical influence on its efficacy.
Advanced Analytical Methodologies for Quantification and Quality Assurance of Angelol K
Chromatographic Quantification Techniques for Angelol K in Complex Matrices
Chromatographic techniques are fundamental to the quantitative analysis of this compound, providing the necessary separation from other components present in the sample matrix. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most powerful and widely employed methods for this purpose.
High-Performance Liquid Chromatography coupled with a Diode Array Detector (HPLC-DAD) is a robust and widely accessible technique for the quantification of this compound. measurlabs.com This method separates this compound from other compounds in a mixture based on its polarity and interaction with a stationary phase packed in a column. The separated compound then passes through a DAD, which measures its absorbance across a range of ultraviolet-visible wavelengths.
The primary advantage of HPLC-DAD lies in its ability to provide both quantitative data and spectral information. mdpi.com The characteristic UV spectrum of this compound can be used for peak identification and purity assessment, enhancing the reliability of the analysis. researchgate.net Method development and validation are critical steps to ensure the accuracy and precision of the results. A typical validation process for an HPLC-DAD method for this compound would include the assessment of linearity, precision, accuracy, and recovery. nih.govscielo.brscielo.br
For instance, a validated method would demonstrate a good linear relationship between the concentration of this compound and the detector response (peak area), typically with a correlation coefficient (r²) greater than 0.999. scielo.br Precision is evaluated by repeatedly analyzing samples and is expressed as the relative standard deviation (RSD), which should fall within acceptable limits. Accuracy is determined by comparing the measured concentration to a known true value, often through recovery studies where a known amount of this compound is added to a sample matrix. scielo.br
Table 1: Illustrative HPLC-DAD Method Validation Parameters for this compound Quantification
| Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Linearity (r²) | > 0.995 | Establishes the relationship between concentration and instrument response. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | Intraday: < 2%, Interday: < 3% | Measures the closeness of repeated measurements under the same conditions. |
| Accuracy (% Recovery) | 95% - 105% | Measures the closeness of the measured value to the true value. |
Note: These values are illustrative and may vary depending on the specific method and laboratory.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer unparalleled sensitivity and selectivity for the quantification of this compound, especially at trace levels in complex biological or botanical matrices. rsc.org This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. rsc.org After chromatographic separation, this compound is ionized, and the mass spectrometer measures its mass-to-charge ratio (m/z).
In LC-MS/MS, a specific parent ion of this compound is selected and fragmented, and the resulting daughter ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly enhances selectivity and reduces background noise, allowing for highly accurate quantification. unich.it The development of an LC-MS/MS method involves optimizing chromatographic conditions and mass spectrometric parameters, such as ionization source settings and collision energies. nih.govresearchgate.net
Validation of an LC-MS/MS method is rigorous, ensuring its reliability for quantitative purposes. nih.gov The assay for this compound would be validated for parameters including accuracy, precision, linearity, and recovery. nih.govresearchgate.net The lower limit of quantification (LLOQ) for LC-MS/MS methods is typically much lower than that of HPLC-DAD, making it suitable for pharmacokinetic studies or the analysis of samples with very low concentrations of the analyte. nih.govresearchgate.net
Table 2: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Example Setting | Purpose |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | To generate charged molecules from the analyte for mass analysis. |
| Parent Ion (m/z) | [M+H]⁺ of this compound | The mass-to-charge ratio of the intact, protonated molecule. |
| Daughter Ions (m/z) | Specific fragment ions | Characteristic fragments of this compound used for confirmation and quantification. |
| Collision Energy (eV) | Optimized value | The energy used to fragment the parent ion in the collision cell. |
| Dwell Time (ms) | e.g., 100-200 | The time spent acquiring data for a specific ion transition. |
Note: These parameters are hypothetical and would need to be optimized experimentally for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Volatile Components
While this compound itself is a non-volatile coumarin (B35378), the plant matrices from which it is often isolated, such as various Angelica species, contain a complex mixture of volatile and semi-volatile compounds. nih.govresearchgate.netnih.govresearchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the separation, identification, and quantification of these related volatile components. nih.govresearchgate.netnih.gov
In GC-MS analysis, volatile compounds are vaporized and separated in a capillary column. The separated compounds are then introduced into a mass spectrometer, which provides mass spectra that can be used for identification by comparison with spectral libraries. This analysis is crucial for quality control as the profile of volatile compounds can serve as a chemical fingerprint of the raw material, helping to verify the species and quality of the plant source. nih.govresearchgate.net Common volatile components found in Angelica species include monoterpenoids and phthalides. nih.govnih.govtandfonline.com
Table 3: Representative Volatile Compounds in Angelica Species Identified by GC-MS
| Compound Class | Example Compounds |
|---|---|
| Monoterpenoids | α-Pinene, β-Phellandrene, Limonene, Myrcene |
| Sesquiterpenoids | β-Caryophyllene, α-Copaene |
| Phthalides | Ligustilide, 3-n-Butylphthalide |
Source: Adapted from studies on various Angelica species. nih.govnih.govresearchgate.nettandfonline.com
Spectroscopic and Electrochemical Methods for Purity and Potency Assessment
Beyond chromatographic techniques, various spectroscopic and electrochemical methods play a role in assessing the purity and potency of this compound.
Spectroscopic Methods: Spectroscopic techniques provide information about the chemical structure and concentration of a substance by measuring its interaction with electromagnetic radiation. saylor.orglongdom.orgiyte.edu.tr
Ultraviolet-Visible (UV-Vis) Spectroscopy: This is a simple and rapid method for determining the concentration of this compound in a pure solution. It relies on the principle that the compound absorbs light at specific wavelengths in the UV-Vis spectrum. The absorbance is directly proportional to the concentration, following the Beer-Lambert law.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for the qualitative analysis and structural elucidation of this compound. longdom.org The IR spectrum provides a unique fingerprint based on the vibrational frequencies of the chemical bonds within the molecule, allowing for the identification of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable technique for the definitive structural confirmation of this compound. longdom.org It provides detailed information about the arrangement of atoms within the molecule, which is crucial for verifying the identity and purity of a reference standard.
Electrochemical Methods: Electrochemical methods offer an alternative approach for the quantification and purity assessment of electroactive compounds like this compound. These techniques measure the electrical response (such as current or potential) of the analyte in an electrochemical cell. While not as commonly used as chromatography for routine analysis, they can be developed into highly sensitive and selective sensors for specific applications. The development of such a method would involve optimizing parameters like the working electrode material and the supporting electrolyte.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| α-Pinene |
| β-Phellandrene |
| Limonene |
| Myrcene |
| β-Caryophyllene |
| α-Copaene |
| Ligustilide |
Emerging Research Frontiers and Unaddressed Questions in Angelol K Studies
Identification of Novel Biological Activities and Therapeutic Applications
Despite the broad pharmacological spectrum attributed to Angelicae Pubescentis Radix (APR), the source of Angelol K, the identification of novel biological activities and specific therapeutic applications for this compound as an isolated compound is an emerging research frontier frontiersin.orgnih.gov. While the crude extract exhibits effects such as anti-inflammatory, antirheumatic, sedative, hypnotic, neuroprotective, antioxidant, and antitumor properties, pinpointing which of these, or entirely new activities, are directly attributable to this compound is crucial for its development as a potential therapeutic agent frontiersin.orgnih.gov. Future research is needed to explore its unique pharmacological profile, potentially uncovering applications in areas not yet fully explored for the parent plant extract. This includes targeted investigations into its potential in specific disease models and its interaction with various biological pathways.
In-depth Mechanistic Elucidation of Observed Pharmacological Effects
A significant unaddressed question in this compound studies pertains to the in-depth mechanistic elucidation of its observed pharmacological effects. Current literature indicates that for components derived from Angelicae Pubescentis Radix, including this compound, "the mechanism of action, the structure-activity relationship among the components, and the potential synergistic and antagonistic effects remain to be studied" frontiersin.orgnih.gov. This highlights a critical gap in understanding how this compound exerts its biological effects at a molecular and cellular level. Future research should focus on identifying specific protein targets, enzyme inhibition or activation, modulation of signaling pathways, and cellular processes influenced by this compound. Such detailed mechanistic insights are fundamental for rational drug design and for optimizing its therapeutic potential.
Green Chemistry Approaches to this compound Synthesis and Isolation
The development of green chemistry approaches for the synthesis and isolation of this compound is an important emerging research frontier. Traditional methods for extracting natural compounds often involve the use of hazardous solvents, high energy consumption, and generate significant waste plantaedb.comwikipedia.orgnih.gov. Applying green chemistry principles, such as atom economy, the use of safer solvents (or solvent-free methods), energy efficiency, and waste prevention, would lead to more sustainable and environmentally friendly production of this compound plantaedb.comwikipedia.orgnih.govwikipedia.org. Research in this area could explore innovative extraction techniques, such as supercritical fluid extraction or microwave-assisted extraction, and sustainable synthetic routes if total synthesis becomes a viable option. This would not only reduce environmental impact but also enhance the safety and cost-effectiveness of this compound production for research and potential pharmaceutical applications.
Advanced Predictive Modeling for Structure-Activity Relationships
The application of advanced predictive modeling for structure-activity relationships (SAR) of this compound is an area ripe for further investigation. As noted, the "structure-activity relationship among the components" of Angelicae Pubescentis Radix "remain to be studied" frontiersin.orgnih.gov. Quantitative Structure-Activity Relationship (QSAR) models, pharmacophores, and molecular modeling tools, including machine learning and data mining algorithms, can be invaluable in predicting how modifications to this compound's chemical structure might influence its biological activity frontiersin.orgquora.comersnet.orgbritannica.com. Such in silico methods can reduce the need for extensive experimental testing, accelerate the discovery of potent analogs, and provide insights into the key structural features responsible for its effects frontiersin.orgersnet.orgbritannica.com. Developing robust predictive models for this compound would allow for a more rational and efficient exploration of its chemical space, guiding the design of optimized derivatives with enhanced efficacy or selectivity.
Development of Standardized Reference Materials and Quality Control Protocols
The establishment of standardized reference materials and robust quality control protocols for this compound is a crucial unaddressed question for its future research and potential clinical application. The review on Angelicae Pubescentis Radix explicitly states that "future research of APR should be supplemented in the area of pharmacology and toxicology to provide further insight on the clinical use and quality control" frontiersin.orgnih.gov. For any compound to be reliably studied and eventually used in therapeutic settings, consistent purity, identity, and potency are paramount. Developing certified reference materials for this compound would provide a benchmark for analytical methods, ensuring reproducibility and comparability of research findings across different laboratories. Furthermore, establishing comprehensive quality control protocols would involve defining analytical methods for purity assessment, impurity profiling, and stability testing, which are essential for ensuring the consistency and reliability of this compound for both research and potential pharmaceutical development.
Q & A
Q. How is Angelol K structurally characterized in novel phytochemical studies?
Methodological Answer: this compound’s structural elucidation involves:
- Spectroscopic techniques : Nuclear Magnetic Resonance (NMR) for carbon-hydrogen framework analysis, Mass Spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for stereochemical resolution .
- Physical properties : Melting point (116–118°C) and optical rotation ([α]D = −20.6° in CHCl₃) are critical for purity validation .
Q. What in vitro models are used to assess this compound’s antiplatelet activity?
Methodological Answer:
- Human platelet aggregation assays : Dose-dependent inhibition is tested using agonists like ADP or collagen. Pre-incubation of this compound with platelet-rich plasma (PRP) followed by turbidimetric measurement quantifies activity .
- Standardization : Ensure platelet count normalization (e.g., 2–3 × 10⁵ platelets/µL) and use of positive controls (e.g., aspirin) for comparative analysis .
Advanced Research Questions
Q. How to design experiments to investigate this compound’s intestinal absorption mechanisms?
Methodological Answer:
- Caco-2 cell monolayer model :
Q. How to resolve contradictions in this compound’s reported bioactivity across studies?
Methodological Answer:
- Comparative dose-response analysis : Standardize units (e.g., µM vs. µg/mL) and validate purity (>98% via HPLC) to exclude batch variability .
- Mechanistic overlap : Test for off-target effects (e.g., COX-1/2 inhibition) using enzymatic assays .
- Meta-analysis : Apply PRISMA guidelines to aggregate data from pharmacological databases, excluding non-peer-reviewed sources .
Q. What metabolomics approaches identify this compound’s in vivo metabolites?
Methodological Answer:
Q. Key Findings :
Q. How to validate the specificity of this compound’s pharmacological targets?
Methodological Answer:
- CRISPR/Cas9 knockout models : Silence candidate receptors (e.g., P2Y₁₂ in platelets) to assess activity loss .
- Molecular docking : Predict binding affinity to targets (e.g., PAR-1) using AutoDock Vina, followed by surface plasmon resonance (SPR) for kinetic validation .
Methodological Best Practices
- Experimental replication : Include triplicate measurements in cell-based assays to address variability .
- Ethical compliance : Adhere to institutional guidelines for animal studies (e.g., IACUC protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
